4-Quinazolinamine, 8-methoxy-
Beschreibung
Systematic Exploration of Structural Modifications and Their Biological Activity
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, and modifications to this core can significantly impact biological activity. nih.govresearchgate.netepa.gov SAR studies have revealed that the type and position of substituents on the quinazoline ring are critical for activity. For instance, the introduction of halogen atoms, such as chloro groups, at various positions has been shown to influence the biological profile of quinazoline derivatives. nih.gov
The nature of the substituent at the 2-position of the quinazoline ring is also a key determinant of activity. The presence of groups like methyl, amine, or thiol at this position has been found to be essential for certain biological activities. nih.gov Furthermore, substitutions at the 6 and 8-positions of the quinazoline ring can modulate the potency and selectivity of the compounds. nih.gov For example, the presence of an amino group at the 8-position has been found to be favorable for certain inhibitory activities. researchgate.net
The following table summarizes the impact of various substituents on the quinazoline nucleus based on reported SAR studies.
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| 2 | Methyl, Amine, Thiol | Often essential for activity |
| 4 | Amine or Substituted Amines | Can improve antimicrobial activities |
| 6 | Halogen (e.g., Chloro, Iodo) | Can enhance activity |
| 7 | Electron-withdrawing groups | Can influence pKa and activity |
| 8 | Halogen, Amino | Can significantly improve activity |
This table is a generalized summary based on various SAR studies of quinazoline derivatives and the specific impact can vary depending on the biological target.
The 8-methoxy group in 4-quinazolinamine, 8-methoxy- is a specific structural feature that can significantly influence the compound's properties and biological interactions. While direct and extensive research solely on the role of the 8-methoxy group in this specific compound is limited in the provided search results, inferences can be drawn from studies on related quinoline (B57606) and quinazoline structures. nih.govmdpi.comresearchgate.net
In related heterocyclic compounds, a methoxy (B1213986) group can affect the molecule's electronics and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with biological targets. The position of the methoxy group is also crucial. For instance, in some quinoline derivatives, the methoxy group's position influences the dihedral angle between the quinoline ring and other substituents, which can affect how the molecule fits into a binding pocket. nih.gov
The electronic effect of the methoxy group, being an electron-donating group, can modulate the pKa of the quinazoline ring nitrogens, which in turn can affect the compound's ionization state at physiological pH and its ability to cross cell membranes or interact with target proteins. nih.gov
The amino group at the 4-position of the quinazoline ring is a common site for derivatization to explore SAR. nih.govnih.govrsc.orgresearchgate.net Modifications at this position can lead to significant changes in biological activity. Derivatization can alter the compound's polarity, size, and hydrogen bonding capabilities, all of which are important for drug-receptor interactions.
For example, converting the primary amine to a secondary or tertiary amine by introducing various alkyl or aryl substituents can modulate the compound's lipophilicity and steric bulk. This can affect how the molecule binds to its target and can also influence its pharmacokinetic properties. Furthermore, the amino group can be incorporated into larger, more complex substituents, leading to the development of hybrid molecules with potentially novel mechanisms of action.
The following table illustrates some common derivatizations of the 4-amino group and their potential impact on molecular properties.
| Derivatization | Potential Impact on Properties |
| Alkylation (to secondary/tertiary amine) | Increased lipophilicity, altered steric bulk |
| Acylation (to form amides) | Altered hydrogen bonding, potential for new interactions |
| Formation of Schiff bases | Introduction of a larger, more rigid substituent |
| Incorporation into a heterocyclic ring | Creation of a novel scaffold with different physicochemical properties |
This table provides a general overview of the effects of derivatization. The actual impact on biological activity is target-specific.
Development and Validation of QSAR Models
QSAR models are powerful tools in drug discovery, providing a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.govnih.gov The development of a robust and predictive QSAR model involves several key steps, from the selection of appropriate molecular descriptors to rigorous statistical analysis and validation. nih.govmdpi.commdpi.com
The first step in QSAR modeling is to represent the chemical structures of the compounds numerically using molecular descriptors. researchgate.netfrontiersin.org These descriptors can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and electronic descriptors. Examples include connectivity indices, electrotopological state indices, and partial charges. nih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and surface area descriptors. frontiersin.org
Physicochemical Descriptors: These include properties like logP (lipophilicity), pKa, and molar refractivity.
The choice of descriptors is crucial and depends on the specific biological activity being modeled. For instance, descriptors related to hydrophobicity and electronic properties are often important for predicting a compound's ability to cross cell membranes and interact with a target protein. tandfonline.com
The table below lists some common molecular descriptors used in QSAR studies of quinazoline derivatives.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic net charges |
| Steric (3D) | Molecular volume, Surface area |
| Physicochemical | logP, Molar refractivity |
The selection of descriptors is a critical step and often involves computational software to calculate a wide range of descriptors, followed by a feature selection process to identify the most relevant ones.
Once the molecular descriptors have been calculated, statistical methods are used to build the QSAR model. mdpi.comorientjchem.org Multiple Linear Regression (MLR) is a commonly used technique that attempts to find a linear relationship between the biological activity and a set of descriptors. orientjchem.org Other methods include Partial Least Squares (PLS) and machine learning algorithms like Random Forest and Support Vector Machines. nih.gov
The quality of the generated QSAR model is assessed using various statistical parameters: orientjchem.orgnih.gov
R² (Coefficient of determination): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.
Q² (Cross-validated R²): This is a measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out. A higher Q² value suggests a more robust and predictive model.
PRESS (Predictive Residual Sum of Squares): This is another measure of the predictive power of the model. Lower PRESS values indicate better predictability.
A good QSAR model should not only have high statistical significance but also be validated externally using a test set of compounds that were not used in the model development. orientjchem.org This ensures that the model can accurately predict the activity of new compounds. mdpi.comacs.org
The following table summarizes the key statistical parameters used for QSAR model validation.
| Statistical Parameter | Description | Desired Value |
| R² | Goodness of fit | Close to 1.0 |
| Q² | Internal predictive ability | High (e.g., > 0.5) |
| pred_r² | External predictive ability | High (e.g., > 0.6) |
| F-statistic | Statistical significance of the model | High |
| p-value | Probability of observing the results by chance | Low (e.g., < 0.05) |
The acceptable values for these parameters can vary depending on the dataset and the complexity of the model.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
857202-89-2 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
8-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
WOQXDDJOFYCATF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=CN=C2N |
Kanonische SMILES |
COC1=CC=CC2=C1N=CN=C2N |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Quinazolinamine, 8 Methoxy
Established Synthetic Routes to 4-Quinazolinamines
The synthesis of the quinazoline (B50416) scaffold, a core component of numerous biologically active compounds, has been an area of intense research. Traditional methods for preparing quinazolines and their derivatives, such as 4-quinazolinamines, often involve multi-step procedures.
One of the foundational methods is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acids with amides at high temperatures to form 3H-quinazolin-4-ones. frontiersin.org These quinazolinones can then be further modified to yield 4-quinazolinamines. For instance, treatment of a quinazolinone with a chlorinating agent like phosphorus oxychloride can produce a 4-chloroquinazoline (B184009) intermediate. smolecule.comnih.gov This intermediate is then reacted with an appropriate amine to introduce the amino group at the 4-position through nucleophilic substitution. smolecule.comnih.gov
Another classical approach involves the reaction of 2-aminobenzonitriles with various reagents. For example, heating 2-aminobenzonitrile (B23959) with guanidine (B92328) can produce 2,4-diaminoquinazoline derivatives. mdpi.com Similarly, reacting 2-aminobenzonitriles with other nitriles under basic conditions, often with microwave assistance, can yield 2-substituted-4-aminoquinazolines. mdpi.com
Multicomponent reactions (MCRs) have also been employed for the synthesis of quinazoline derivatives. These reactions, which involve three or more starting materials, offer an efficient way to build molecular complexity in a single step. openmedicinalchemistryjournal.com For example, a three-component reaction of isatoic anhydride, an aldehyde, and an amine can be used to construct the quinazoline ring system. openmedicinalchemistryjournal.comfrontiersin.org
While these established routes are valuable, they can sometimes be limited by harsh reaction conditions, long reaction times, and the generation of hazardous byproducts. frontiersin.orgnih.gov
Advanced Synthetic Strategies for 4-Quinazolinamine, 8-methoxy-
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of quinazoline derivatives, including 4-quinazolinamine, 8-methoxy-.
Classical Condensation and Cyclization Reactions
Modern variations of classical condensation and cyclization reactions remain a cornerstone for the synthesis of the quinazoline core. A common strategy involves the initial construction of a quinazolinone ring, which is subsequently converted to the desired 4-quinazolinamine. For example, 2-aminobenzamides can be reacted with aldehydes to form quinazolin-4(3H)-ones. nih.gov Specifically for the target molecule, a 2-amino-3-methoxybenzamide (B19153) would be a key starting material. The resulting 8-methoxy-quinazolin-4(3H)-one can then be chlorinated at the 4-position, followed by amination to yield 4-quinazolinamine, 8-methoxy-.
Detailed research has explored the optimization of these classical routes. For instance, the cyclization of 2-amino-4,6-dimethoxybenzamide (B1287547) with various aldehydes has been achieved at high temperatures using p-toluenesulfonamide (B41071) as a catalyst to produce quinazolin-4(3H)-one derivatives. nih.gov
Metal-Catalyzed Coupling Approaches
Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and broad substrate scope. mdpi.comfrontiersin.org These methods often involve the formation of carbon-nitrogen bonds under milder conditions than traditional methods.
Copper-catalyzed reactions have been particularly well-explored. For example, a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides has been developed to produce quinazolines. frontiersin.org Another copper-catalyzed approach involves the tandem reaction of 1-(2-bromophenyl)-methanamines and amidines. mdpi.com
Palladium catalysts have also been employed in the synthesis of quinazoline derivatives. For instance, Pd/C has been used to catalyze the cascade synthesis of 2-arylquinazolinones from 2-iodoacetanilides. nih.gov While not specifically detailing the synthesis of the 8-methoxy derivative, these metal-catalyzed methodologies provide a framework that could be adapted for its synthesis.
Iron-catalyzed cyclization has also been reported as an efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. rsc.org
| Catalyst | Reactants | Key Features |
| Copper | (2-bromophenyl)methylamines, amidine hydrochlorides | Inexpensive catalyst, use of air as a green oxidant. frontiersin.org |
| Copper | 1-(2-bromophenyl)-methanamines, amidines | Tandem reaction, broad functional group tolerance. mdpi.com |
| Palladium | 2-iodoacetanilides, ammonia (B1221849) and CO precursors | Cascade synthesis of 2-arylquinazolinones. nih.gov |
| Iron | Substituted 2-halobenzoic acids, amidines | Efficient cyclization, can be performed in water. rsc.org |
| Cobalt | 2-aminoaryl alcohols, nitriles | Ligand-free, mild reaction conditions. mdpi.comfrontiersin.org |
| Manganese | 2-aminobenzylalcohol, primary amides | Acceptorless dehydrogenative coupling. mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. frontiersin.orgscholarsresearchlibrary.com The synthesis of quinazolines and their precursors is well-suited for this technology.
Microwave irradiation has been successfully applied to the Niementowski quinazoline synthesis, significantly reducing the lengthy reaction times and high temperatures typically required. frontiersin.org It has also been used to facilitate the rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, providing a greener synthetic route. rsc.org The condensation of anthranilic acid derivatives with other reactants to form the quinazolinone core is another reaction that benefits from microwave assistance. scholarsresearchlibrary.com For instance, the reaction of 2-aminobenzamides with aldehydes can be expedited using microwave heating. researchgate.net
A notable example is the microwave-assisted synthesis of 3-substituted-2-alkyl-quinazolin-4-ones from the condensation of anthranilic acid or its ester with anhydrides and various amines. scholarsresearchlibrary.com This approach highlights the efficiency and improved yields achievable with microwave technology. scholarsresearchlibrary.com
| Reaction Type | Reactants | Key Advantages of Microwave Assistance |
| Niementowski Synthesis | Anthranilic acids, amides | Reduced reaction times, increased yields. frontiersin.org |
| Iron-Catalyzed Cyclization | 2-halobenzoic acids, amidines | Rapid, efficient, can be performed in water. rsc.org |
| Condensation | Anthranilic acid derivatives, anhydrides, amines | Facile, efficient, improved yields. scholarsresearchlibrary.com |
| Condensation | 2-aminobenzamides, aldehydes | Accelerated reaction rates. researchgate.net |
Environmentally Benign Synthetic Protocols
In recent years, there has been a significant push towards the development of "green" synthetic methods that minimize the use and generation of hazardous substances. nih.gov For the synthesis of quinazolines, this has translated into the use of greener solvents, catalysts, and energy sources.
Water, as a solvent, is an attractive option for green synthesis. An iron-catalyzed cyclization for quinazolinone synthesis has been successfully performed in water under microwave irradiation. rsc.org The use of bio-based solvents, such as gluconic acid aqueous solution, has also been explored for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com
The use of organocatalysts, which are small organic molecules, in place of metal catalysts is another green approach. frontiersin.org For example, citric acid has been used as a catalyst for the three-component synthesis of 2,3-substituted quinazolinones in ethanol. frontiersin.org Furthermore, a method for making a range of quinazoline derivatives using adaptable pH-sensitive cyclization chemistry from isatoic anhydride-8-amide has been developed, which is described as inexpensive, simple, fast, and efficient at room temperature. nih.gov
Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of quinazolinones. A three-component reaction of isatoic anhydride, aldehydes, and aniline (B41778) has been successfully carried out using dodecylbenzene (B1670861) sulfonic acid as a catalyst in water under ultrasound irradiation. frontiersin.org
Strategies for Structural Modification and Analogue Generation
The 4-quinazolinamine, 8-methoxy- scaffold serves as a valuable starting point for the generation of a diverse library of analogues. Structural modifications can be made at various positions on the quinazoline ring system to explore structure-activity relationships (SAR).
The amino group at the 4-position is a common site for modification. It can undergo acylation to form amides or be substituted with different alkyl or aryl groups. smolecule.com These modifications can significantly influence the compound's biological properties.
The quinazoline ring itself can also be modified. For example, the chlorine atom in a 4-chloroquinazoline intermediate can be replaced by various nucleophiles, leading to a wide range of derivatives. smolecule.com Additionally, further functionalization of the benzene (B151609) ring portion of the quinazoline is possible, although this often requires starting with appropriately substituted anthranilic acid derivatives.
The generation of fused tricyclic quinazoline analogues has also been explored. For instance, linear imidazo[4,5-g]quinazolines have been synthesized and evaluated for their biological activity. acs.org The synthesis of such fused systems typically involves the use of a substituted quinazoline that can undergo further cyclization reactions.
Future research could focus on computational modeling to predict the interactions of newly designed derivatives with biological targets, thereby guiding the synthesis of more potent and selective compounds. ontosight.ai
Derivatization at the Quinazoline Core
The quinazoline ring system of 4-quinazolinamine, 8-methoxy- is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.
A notable strategy for derivatizing the quinazoline core involves the synthesis of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives. researchgate.net This approach typically begins with a multi-step synthesis to construct the quinazoline ring with a desired substituent at the 7-position. For instance, a synthetic route can commence with the appropriate derivatization of a substituted anthranilic acid precursor. The synthesis of 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one has been reported, which serves as a key intermediate. researchgate.net This intermediate is formed by the cyclization of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide with formic acid. researchgate.netarabjchem.org Subsequent treatment of this quinazolinone with a chlorinating agent like thionyl chloride or phosphoryl chloride yields the corresponding 4-chloro-7-(3-chloropropoxy)-8-methoxyquinazoline. researchgate.netnih.gov This activated intermediate can then undergo nucleophilic substitution at the 4-position with ammonia or an appropriate amine to furnish the desired 4-aminoquinazoline derivative. The substituent at the 7-position, such as the 3-chloropropoxy group, can be further modified, for example, by reaction with amines to introduce diverse functionalities. researchgate.net
An example of such a derivatization is the synthesis of 4N-(3-chlorophenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine. researchgate.net This compound is prepared by reacting the 4-chloro-7-(3-chloropropoxy)-8-methoxyquinazoline intermediate with 3-chloroaniline (B41212) to introduce the substituted amino group at the 4-position, followed by reaction of the chloropropoxy side chain with N-methylpiperazine. researchgate.net
Table 1: Examples of Derivatization at the Quinazoline Core
| Compound Name | Starting Material | Reagents and Conditions | Reference |
| 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | 4-(3-Chloropropoxy)-2-amino-3-methoxybenzamide | Formic acid, 100°C | researchgate.net |
| 4N-(3-Chlorophenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine | 4-Chloro-7-(3-chloropropoxy)-8-methoxyquinazoline, 3-chloroaniline, N-methylpiperazine | Sequential nucleophilic substitution | researchgate.net |
Modifications of the Amino Group
The primary amino group at the 4-position of 4-quinazolinamine, 8-methoxy- is a key site for chemical modification, allowing for the introduction of a vast array of substituents through various reactions such as acylation, alkylation, and condensation. These modifications can significantly influence the compound's properties.
A common method for modifying the amino group involves the reaction of a 4-chloroquinazoline precursor with a diverse range of amines. For example, novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds have been synthesized by reacting 6,7,8-trimethoxy-4-chloroquinazoline with various aryl amines in refluxing isopropanol. nih.gov This general approach can be adapted to 8-methoxy-4-chloroquinazoline to generate a library of N-substituted derivatives. The use of microwave irradiation has been shown to accelerate these substitution reactions, offering a more efficient and environmentally friendly alternative to classical heating methods. asianpubs.org
The synthesis of N-aryl heterocyclic substituted-4-aminoquinazolines has been successfully achieved by reacting 4-chloroquinazoline with various aryl heterocyclic amines under microwave irradiation in 2-propanol. asianpubs.org This method provides the desired products in short reaction times and high yields. The versatility of this approach allows for the introduction of a wide range of substituents at the 4-amino position, thereby enabling extensive structure-activity relationship studies.
Table 2: Examples of Modifications of the Amino Group
| Product | Precursor | Amine | Reaction Conditions | Reference |
| N-Aryl-6,7,8-trimethoxyquinazolin-4-amine derivatives | 6,7,8-Trimethoxy-4-chloroquinazoline | Various aryl amines | Reflux in isopropanol | nih.gov |
| N-Arylheterocyclic substituted-4-aminoquinazolines | 4-Chloroquinazoline | Aryl heterocyclic amines | Microwave irradiation in 2-propanol | asianpubs.org |
| 4-(4'-Diethylamino-1'-methylbutyl-amino)-6-methoxyquinazoline | 4-Chloro-6-methoxyquinazoline | 4-Diethylamino-1-methylbutylamine | Not specified in abstract | nih.gov |
Introduction of Diverse Chemical Scaffolds
Beyond simple substitutions, the 4-quinazolinamine, 8-methoxy- scaffold can be conjugated with other chemical moieties to create hybrid molecules with potentially novel properties. This approach involves linking the quinazoline core to other heterocyclic systems or complex chemical structures.
One such example is the synthesis of a novel hybrid molecule consisting of quinazoline and adenine (B156593) moieties. mdpi.comresearchgate.net The synthesis of 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine was achieved through the regioselective N-arylation of adenine with 2-chloro-4-methoxyquinazoline (B1601111) via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net This demonstrates the feasibility of linking a purine (B94841) scaffold to the quinazoline ring system.
Another approach involves the introduction of triazole-containing scaffolds. A series of novel quinazoline derivatives bearing a 1,2,3-triazole core have been synthesized and evaluated. nih.gov These syntheses often involve multi-step sequences, starting with the appropriate functionalization of the quinazoline core to allow for the subsequent attachment of the triazole moiety, often via "click chemistry" approaches like the copper-catalyzed azide-alkyne cycloaddition.
The concept of creating hybrid molecules has been explored to develop compounds with dual activities. For instance, hybrid molecules combining a quinazoline core with pharmacophores known to interact with other biological targets have been designed and synthesized. nih.govscispace.com These strategies often involve the use of linkers to connect the different chemical entities, allowing for the exploration of a vast chemical space. The synthesis of such hybrid molecules can be complex, often requiring multi-step synthetic routes with careful control of reaction conditions to achieve the desired final product.
Table 3: Examples of Introduction of Diverse Chemical Scaffolds
| Hybrid Molecule | Quinazoline Precursor | Coupled Scaffold/Moiety | Coupling Strategy | Reference |
| 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine | 2-Chloro-4-methoxyquinazoline | Adenine | Nucleophilic aromatic substitution (SNAr) | mdpi.comresearchgate.net |
| Quinazoline derivatives bearing a 1,2,3-triazole core | Functionalized quinazoline | Azide/alkyne-containing fragments | Copper-catalyzed azide-alkyne cycloaddition | nih.gov |
| Hybrid molecules with HDAC and G9a inhibitory activity | 2,4-Dichloro-6,7-dimethoxyquinazoline | Linker and HDAC pharmacophore | Multi-step synthesis involving displacement and coupling reactions | nih.govscispace.com |
Molecular Targets and Mechanistic Investigations of 4 Quinazolinamine, 8 Methoxy
Identification and Characterization of Molecular Targets
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For derivatives of 4-quinazolinamine, 8-methoxy-, research has pointed towards a significant role in modulating protein-protein interactions, a critical aspect of cellular signaling.
Enzyme Inhibition Studies
Currently, there is a lack of specific enzyme inhibition data for the parent compound, 4-Quinazolinamine, 8-methoxy-, in the available scientific literature. While the broader quinazoline (B50416) class of compounds is known to interact with various enzymes, including tyrosine kinases, specific inhibitory activities for this particular molecule have not been characterized. nih.gov
Receptor Binding Profiling
Detailed receptor binding profiles for 4-Quinazolinamine, 8-methoxy- are not extensively documented in current research. Although some quinazolin-4-one derivatives have been shown to act as non-competitive antagonists of NMDA receptors, specific data for 8-methoxy-4-quinazolinamine is not available. nih.gov
Protein-Protein Interaction Modulation
A significant area of investigation for derivatives of 4-quinazolinamine, 8-methoxy- has been their ability to modulate protein-protein interactions (PPIs). Specifically, novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives have been designed and synthesized to inhibit the interaction between β-catenin and Transcription Factor 4 (TCF4). nih.gov This interaction is a critical step in the activation of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.govsemanticscholar.org
The design of these derivatives was based on a structure-based drug design approach, indicating a targeted effort to disrupt the binding of β-catenin to TCF4. nih.gov The 8-methoxyquinazoline (B3282709) scaffold was a key component of these newly synthesized compounds. nih.gov Mechanistic studies confirmed that these derivatives could effectively hinder the binding of TCF4 to β-catenin, thereby disrupting this crucial protein-protein interaction. semanticscholar.org
Elucidation of Intracellular Signaling Pathways and Cellular Mechanisms
By targeting specific molecular entities, compounds can exert significant influence over intracellular signaling pathways and fundamental cellular processes like gene expression and protein synthesis.
Pathway Modulation Studies
The inhibition of the β-catenin/TCF4 interaction by derivatives of 4-quinazolinamine, 8-methoxy- directly implicates the modulation of the Wnt/β-catenin signaling pathway. nih.govsemanticscholar.org In its activated state, the Wnt pathway leads to the nuclear translocation of β-catenin, which then forms a complex with TCF/LEF transcription factors to activate the transcription of target genes. semanticscholar.org
Studies on a particularly potent derivative, compound (18B), demonstrated a significant downregulation of the β-catenin/TCF4 signaling pathway. nih.gov This was evidenced by a reduction in TOP-luciferase activity, a common reporter assay for Wnt/β-catenin pathway activation. nih.gov These findings underscore the ability of the 8-methoxyquinazoline scaffold, when appropriately substituted, to serve as a potent modulator of this key oncogenic pathway. nih.gov
Effects on Gene Expression and Protein Synthesis
The modulation of the Wnt/β-catenin pathway by 8-methoxyquinazoline derivatives has direct consequences on the expression of downstream target genes. Mechanistic investigations revealed that treatment with these compounds led to a significant reduction in the mRNA levels of well-known Wnt target genes, such as c-MYC and Cyclin D1, in HCT116 cells. nih.gov
Cellular Process Interference (e.g., cell cycle progression, apoptosis induction mechanisms)
Furthermore, studies on other substituted quinazoline derivatives have shown potent activities in suppressing cancer cell proliferation by halting cell cycle progression at the G2/M phase and inducing apoptosis in a dose-dependent manner. For example, the quinazoline derivative 04NB-03 was found to induce both G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.
In the broader context of the quinazoline scaffold, various derivatives have been identified as potent inducers of apoptosis. One such compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. This compound was also found to inhibit tubulin polymerization.
Another study on 4,7-disubstituted 8-methoxyquinazoline derivatives revealed their potential to induce apoptosis in HCT116 and HepG2 cancer cells. The most potent compound from this series was shown to downregulate the β-catenin/TCF4 signaling pathway, which is crucial in cancer cell proliferation and survival. This downregulation was evidenced by reduced expression of β-catenin and TCF4 proteins, as well as decreased mRNA levels of their target genes, c-MYC and Cyclin D1. nih.gov
Table 1: Effects of Selected Quinazoline Derivatives on Cellular Processes
| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction Mechanism |
| 4,7-disubstituted 8-methoxyquinazolines | HCT116, HepG2 | Not specified | Downregulation of β-catenin/TCF4 signaling |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Not specified | Potent caspase activation, tubulin polymerization inhibition |
This table is based on data for related compounds and not 4-Quinazolinamine, 8-methoxy- itself.
Target Validation and Mechanism of Action Confirmation (In Vitro)
Specific in vitro target validation and mechanism of action studies for 4-Quinazolinamine, 8-methoxy- are not available in the reviewed literature. The following subsections describe methodologies that are commonly used for such validations, with examples from research on other quinazoline compounds.
Genetic Perturbation Studies (e.g., siRNA, CRISPR)
There are no specific reports of genetic perturbation studies, such as those using siRNA or CRISPR-Cas9 technology, to validate the molecular targets of 4-Quinazolinamine, 8-methoxy-. These techniques are instrumental in confirming whether the downregulation of a specific gene mimics the pharmacological effect of a compound, thereby validating it as a direct target.
Pharmacological Probe Utilization
The use of 4-Quinazolinamine, 8-methoxy- as a pharmacological probe to investigate biological pathways has not been documented in the available literature. Pharmacological probes are small molecules with well-defined mechanisms of action that are used to interrogate the functions of their specific targets within cellular or in vivo systems.
Proteomic and Metabolomic Profiling
Comprehensive proteomic and metabolomic profiling studies to elucidate the global cellular effects of 4-Quinazolinamine, 8-methoxy- have not been reported. Such "omics" approaches are powerful tools for identifying the molecular targets and downstream pathways affected by a compound. Chemical proteomics, for example, can be used to identify the direct protein targets of a small molecule by using the compound as an affinity probe to pull down its binding partners from cell lysates.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Quinazolinamine, 8 Methoxy Analogues
Development and Validation of QSAR Models
Predictive Capability Assessment of QSAR Models
The reliability of Quantitative Structure-Activity Relationship (QSAR) models for 4-quinazolinamine, 8-methoxy- and its analogues is critically dependent on their predictive capability. This is assessed through rigorous statistical validation, ensuring the models are robust and can accurately forecast the biological activity of novel compounds.
Various statistical parameters are employed to evaluate the predictive power of QSAR models. For 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the predictive R-squared (R²pred) value is a key metric. For instance, in studies of quinazolinone derivatives, CoMFA and CoMSIA models have demonstrated strong predictive ability with R²pred values of 0.829 and 0.839, respectively. nih.gov These values indicate a high correlation between the predicted and observed activities for an external test set of compounds.
Further validation involves assessing parameters such as the square of the cross-validation correlation coefficient (q²), the non-cross-validated correlation coefficient (R²ncv), the standard error of estimate (SEE), and the F-statistic value. A q² value greater than 0.5 is generally considered indicative of a reliable model. For example, a CoMFA model for quinazoline (B50416) derivatives showed a q² of 0.608 and an R²ncv of 0.979, signifying a robust and predictive model. frontiersin.org Similarly, another 3D-QSAR model reported a high q² of 0.63 and an R² of 0.987, demonstrating its stability and strong predictive power. nih.gov
The predictive power of these models is also scrutinized based on criteria established by Golbraikh and Tropsha for external validation. nih.gov These criteria include:
R² > 0.6
(R² – R₀²) / R² < 0.1
Computational and Theoretical Chemistry Studies of 4 Quinazolinamine, 8 Methoxy
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein's active site.
Identification of Binding Pockets and Orientations
In studies involving derivatives of 8-methoxyquinazoline (B3282709), molecular docking has been instrumental in identifying their potential binding sites within target proteins. For instance, in research on 4,7-disubstituted 8-methoxyquinazoline derivatives targeting the β-catenin/TCF4 signaling pathway, docking simulations were performed to place the compounds into the binding pocket of β-catenin. researchgate.netsemanticscholar.orgnih.gov The process typically involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand structure, followed by running a docking algorithm like AutoDock to generate various possible binding poses. researchgate.net The most favorable poses are then selected based on scoring functions that estimate the binding affinity.
Analysis of Key Intermolecular Interactions
Once a binding pose is identified, the intermolecular interactions between the ligand and the protein are analyzed. These interactions are crucial for the stability of the ligand-protein complex. Common interactions observed in studies with quinazoline (B50416) derivatives include:
Hydrogen Bonds: These are critical for specificity and affinity. For example, derivatives have been shown to form hydrogen bonds with key residues in the active site of their target proteins. researchgate.net
Hydrophobic Interactions: The quinazoline core and its substituents often engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net
Pi-Stacking: The aromatic rings of the quinazoline scaffold can interact with aromatic residues of the protein through pi-pi stacking or cation-pi interactions.
The table below summarizes typical interactions observed for derivatives of the 8-methoxyquinazoline scaffold with their respective protein targets.
| Derivative Class | Target Protein | Key Interacting Residues (Example) | Types of Interactions Observed |
| 4,7-disubstituted 8-methoxyquinazolines | β-catenin | Arg386, Asn426 | Hydrogen bonds, Hydrophobic |
| N-benzylpyrimidin-4-amine derivatives | p97/VCP | Not specified | Hydrogen bonds, Hydrophobic |
Virtual Screening Applications for Novel Ligand Discovery
The 4-quinazolinamine, 8-methoxy- scaffold can serve as a core structure in virtual screening campaigns to identify new and more potent ligands. In such a process, a large library of compounds is computationally docked against a target protein. The results are then filtered based on docking scores and predicted interactions to select a smaller subset of promising candidates for experimental testing. While no specific virtual screening studies using 4-Quinazolinamine, 8-methoxy- as a query were found, this is a common application for such core scaffolds in drug discovery.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.
Ligand Binding Energetics Calculations
MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to its target. These calculations provide a more accurate estimation of binding affinity than docking scores alone. For instance, the estimated Gibbs free binding energy (ΔG) for a potent derivative of 8-methoxyquinazoline targeting β-catenin was calculated to be -9.4 kcal/mol. semanticscholar.org This value, along with the predicted inhibitory constant (Ki), helps in ranking and prioritizing compounds for further development. semanticscholar.orgnih.gov
Protein Conformational Changes Induced by Ligand Binding
The binding of a ligand, such as 4-Quinazolinamine, 8-methoxy-, to a protein target is often a dynamic process that can induce significant conformational changes in the protein. These changes are crucial for biological function, modulating the protein's activity. Molecular dynamics (MD) simulations are a primary computational tool used to study these dynamic events, providing an atomistic view of the protein-ligand complex over time.
While specific MD simulation studies detailing the binding of 4-Quinazolinamine, 8-methoxy- and resulting protein conformational changes are not prevalent in the reviewed literature, the methodology is widely applied to similar quinazoline derivatives. For instance, MD simulations on quinazolinone derivatives targeting enzymes like matrix metalloproteinase-13 (MMP-13) have been used to reveal how these inhibitors achieve their activity and stability within the binding site. nih.gov Such simulations can identify key amino acid residues that form stable interactions, such as hydrogen bonds and electrostatic interactions, with the ligand. nih.gov
The general process of such a simulation involves:
System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulated physiological environment, typically a box of water molecules and ions to neutralize the system.
Force Fields: A force field (e.g., AMBER, GROMOS) is chosen to define the potential energy of the system, describing the interactions between all atoms. The ff99SB force field is commonly used for proteins, while the general AMBER force field (GAFF) is often applied to the small molecule inhibitor. nih.gov
Simulation: The simulation proceeds by solving Newton's equations of motion for all atoms, allowing the system to evolve over time (typically nanoseconds to microseconds). This trajectory provides detailed information on the movement of the ligand and the protein, including changes in the protein's secondary and tertiary structure upon ligand binding.
For 4-Quinazolinamine, 8-methoxy-, MD simulations could elucidate how the methoxy (B1213986) group at the 8-position and the amino group at the 4-position anchor the molecule within a target's binding pocket. The simulation would reveal whether the protein folds more compactly around the ligand, or if specific loops or domains shift to accommodate it, ultimately influencing the biological response. Studies on other quinazoline-based inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), have similarly used these techniques to understand binding modes and affinity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Electronic Structure and Reactivity Descriptors
The electronic structure of 4-Quinazolinamine, 8-methoxy- dictates its reactivity and potential interaction mechanisms. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost empty orbital and signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and more reactive. For quinoline (B57606), a related core structure, the HOMO-LUMO gap has been calculated to be approximately 4.83 eV, indicating significant stability. scirp.org Similar calculations for 4-Quinazolinamine, 8-methoxy- would reveal how the amino and methoxy substituents modulate this gap and thus the molecule's reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Electron-rich regions (colored red or yellow) indicate sites susceptible to electrophilic attack, while electron-deficient regions (colored blue) are prone to nucleophilic attack. researchgate.net For 4-Quinazolinamine, 8-methoxy-, an MEP surface would likely show negative potential near the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy group, highlighting these as potential hydrogen bond acceptor sites. The amino group's hydrogens would likely be regions of positive potential, acting as hydrogen bond donors.
| Descriptor | Significance | Anticipated Properties for 4-Quinazolinamine, 8-methoxy- |
|---|---|---|
| EHOMO (Energy of HOMO) | Electron-donating ability | Likely localized on the electron-rich aromatic system and amino group. |
| ELUMO (Energy of LUMO) | Electron-accepting ability | Typically distributed over the heterocyclic quinazoline ring. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Influenced by the electron-donating amino and methoxy groups. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack; hydrogen bonding sites | Negative potential expected around ring nitrogens and methoxy oxygen; positive potential on amine hydrogens. |
Prediction of Spectroscopic Properties (excluding basic identification)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can compute the isotropic shielding values for each nucleus. uncw.edu These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum. For 4-Quinazolinamine, 8-methoxy-, this would involve calculating the chemical shifts for each unique proton and carbon atom, helping to assign experimental peaks and confirm the molecular structure. Machine learning models are also emerging as a rapid alternative to DFT for predicting NMR spectra with high accuracy. nih.gov
Vibrational (IR and Raman) Spectroscopy: The same quantum calculations used for geometry optimization also yield vibrational frequencies and intensities. These correspond to the absorption peaks in an infrared (IR) spectrum and scattering in a Raman spectrum. Theoretical spectra for 4-Quinazolinamine, 8-methoxy- would predict the frequencies for key functional group vibrations, such as N-H stretching of the amino group, C-O stretching of the methoxy group, and various C=N and C=C stretching modes within the quinazoline ring system.
Reaction Pathway Elucidation (e.g., synthetic pathways, metabolic transformations)
Computational methods are increasingly used to elucidate reaction mechanisms, predict the products of metabolism, and even design more efficient synthetic routes.
Metabolic Transformations: In silico tools can predict the metabolic fate of a drug candidate. sci-hub.box Software like MetaSite can predict the most likely sites of metabolism by considering factors like enzyme accessibility and the chemical reactivity of different atomic sites. nih.gov For 4-Quinazolinamine, 8-methoxy-, such models would likely predict metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic reactions could include O-demethylation of the methoxy group or hydroxylation of the aromatic rings. nih.govnews-medical.net Predicting these pathways is crucial in early drug discovery to identify potentially reactive or toxic metabolites before synthesis.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding toxicity and human clinical relevance)
In silico ADME profiling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models, ranging from simple property calculators to complex machine learning algorithms, are used to predict these characteristics from molecular structure alone. nih.gov
Prediction of Physicochemical Properties Relevant to ADME
Several key physicochemical properties govern a molecule's ADME profile. While specific experimental or calculated data for 4-Quinazolinamine, 8-methoxy- is sparse, predictions can be made based on its structure and data from analogous compounds.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. Quinazoline derivatives often have varied logP values depending on their substituents. nih.gov The presence of the polar amino group and the somewhat nonpolar methoxy group would result in a moderate logP value for 4-Quinazolinamine, 8-methoxy-.
Aqueous Solubility (logS): Solubility is crucial for absorption. The quinazoline core is largely hydrophobic, but the amino group can participate in hydrogen bonding with water, potentially enhancing solubility.
Molecular Weight (MW): With a molecular formula of C₉H₉N₃O, the molecular weight is approximately 175.19 g/mol . This is well within the range favored for good oral bioavailability (typically <500 g/mol ).
Hydrogen Bonding Capacity: The molecule has one hydrogen bond donor (the -NH₂ group) and four potential hydrogen bond acceptors (the two ring nitrogens, the amino nitrogen, and the methoxy oxygen). These properties are important for interactions with biological targets and for solubility.
| Property | Predicted Value/Range | Relevance to ADME |
|---|---|---|
| Molecular Weight (g/mol) | 175.19 | Influences diffusion and absorption. |
| logP (Octanol-Water Partition Coefficient) | 1.0 - 2.5 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility (logS) | -2.0 to -3.5 | Crucial for absorption from the gastrointestinal tract. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| Polar Surface Area (Ų) | ~70-80 | Correlates with membrane permeability. |
These in silico predictions provide a valuable preliminary assessment of 4-Quinazolinamine, 8-methoxy-, guiding further experimental investigation and optimization.
Metabolic Stability and Metabolite Prediction
The metabolic stability of a drug candidate is a critical parameter in drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. Computational methods play a crucial role in the early assessment of metabolic stability, allowing for the prioritization of compounds with more favorable properties. Similarly, the prediction of potential metabolites is essential for understanding a compound's efficacy, safety, and for designing comprehensive in vivo studies.
Metabolic Stability
The metabolic stability of a compound is typically determined in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
While no specific in vitro metabolic stability data for 4-Quinazolinamine, 8-methoxy- has been publicly reported, computational models can provide an estimation. These models are generally built on large datasets of experimentally determined metabolic stability data for diverse chemical structures. By analyzing the structural features of a new compound, such as 4-Quinazolinamine, 8-methoxy-, these models can predict its likely rate of metabolism.
Key structural features that would be considered in a computational assessment of 4-Quinazolinamine, 8-methoxy-'s metabolic stability include:
The Quinazoline Ring System: The aromatic nature of the quinazoline core can be susceptible to oxidative metabolism by CYP enzymes.
The 4-Amino Group: Primary aromatic amines can undergo N-acetylation, N-oxidation, or conjugation reactions.
The 8-Methoxy Group: The methoxy group is a common site for O-demethylation, a metabolic pathway frequently mediated by CYP enzymes, which would lead to the formation of a hydroxylated metabolite.
Table 1: Hypothetical In Vitro Metabolic Stability Data for 4-Quinazolinamine, 8-methoxy-
| Parameter | Predicted Value | Method |
| In Vitro Half-Life (t½) | Data Not Available | In Silico Prediction |
| Intrinsic Clearance (CLint) | Data Not Available | In Silico Prediction |
This table is for illustrative purposes only, as no specific data is available.
Metabolite Prediction
Computational tools for metabolite prediction utilize knowledge-based systems that incorporate known biotransformation reactions or machine learning models trained on extensive metabolite databases. These tools can predict the likely sites of metabolism on a molecule and the resulting structures of the metabolites.
For 4-Quinazolinamine, 8-methoxy-, several metabolic pathways could be predicted based on its structure:
Phase I Metabolism:
Oxidation: Hydroxylation of the quinazoline ring or the aromatic ring system is a likely pathway.
O-Demethylation: The 8-methoxy group is a prime candidate for O-demethylation to form the corresponding 8-hydroxy metabolite.
N-Oxidation: The 4-amino group could be oxidized.
Phase II Metabolism:
Glucuronidation: The hydroxyl group formed from O-demethylation could undergo conjugation with glucuronic acid.
Sulfation: The hydroxyl group could also be conjugated with a sulfate (B86663) group.
Acetylation: The primary amino group could be acetylated.
Table 2: Predicted Metabolites of 4-Quinazolinamine, 8-methoxy-
| Predicted Metabolite | Metabolic Pathway |
| 8-Hydroxy-4-quinazolinamine | O-Demethylation |
| 4-Amino-quinazolin-x-ol | Aromatic Hydroxylation |
| 8-Methoxy-4-(acetylamino)quinazoline | N-Acetylation |
| 8-Hydroxy-4-quinazolinamine glucuronide | Glucuronidation (Phase II) |
This table represents potential metabolites based on common metabolic pathways for similar structures, as no specific predictive studies have been published.
Medicinal Chemistry and Rational Drug Design Perspectives for 4 Quinazolinamine, 8 Methoxy Derivatives
Lead Identification and Optimization Strategies
The journey from a preliminary "hit" compound to a viable "lead" candidate is a cornerstone of drug discovery, involving iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.orgcreative-biostructure.com For derivatives of 4-quinazolinamine, 8-methoxy-, several established strategies are employed to identify and optimize new therapeutic agents.
High-Throughput Screening Hit-to-Lead Development
High-Throughput Screening (HTS) allows for the rapid testing of large, diverse compound libraries against a specific biological target. drugtargetreview.com Hits identified from HTS are typically weak, non-optimized molecules that require significant medicinal chemistry efforts to become viable drug candidates. wikipedia.org The process of converting these initial hits into more promising lead compounds is known as the hit-to-lead (H2L) or lead generation phase. wikipedia.orgichorlifesciences.com
For a scaffold like 4-quinazolinamine, 8-methoxy-, a HTS campaign might identify initial hits with micromolar affinity for a target kinase. The H2L process would then involve:
Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives. ichorlifesciences.com
Analog Synthesis: Synthesizing a small, focused library of analogs around the 8-methoxy-4-quinazolinamine core to explore the initial structure-activity relationship (SAR). This involves modifying substituents at other positions (e.g., at the 2-, 6-, or 7-positions and on the 4-amino group) to understand which changes improve potency and other properties. wikipedia.orgdrugtargetreview.com
Property Profiling: Evaluating these early analogs for essential drug-like properties, such as solubility, metabolic stability, and cell permeability, to ensure that optimization efforts are focused on series with a higher chance of success in later development stages. drugtargetreview.comichorlifesciences.com
For instance, early SAR studies on 2-aminoquinazolines identified for activity against Leishmania donovani revealed that modifications at the C7 position were crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, guiding the design of more promising molecules. nih.gov This iterative process of synthesis and testing aims to improve the potency of initial hits from the micromolar to the nanomolar range while establishing a clear path for further lead optimization. wikipedia.org
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS for identifying new lead compounds. FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") that typically exhibit weak binding affinity to the target. researchoutreach.org The key advantage is that these fragments are highly efficient binders relative to their size and can be optimized into potent leads by "growing" or "linking" them. creative-biostructure.com
Applying FBDD to a target amenable to inhibition by an 8-methoxy-4-quinazolinamine scaffold would follow these steps:
Fragment Screening: A library of fragments is screened to identify those that bind to the target protein, often using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).
Hit Elaboration: Once a fragment is confirmed to bind, its structure and binding mode are determined. Medicinal chemists then use this information to design larger, more potent molecules. This can be done by:
Fragment Growing: Adding functional groups to the fragment to make additional favorable interactions with the protein. creative-biostructure.com
Fragment Linking: Identifying two or more fragments that bind to adjacent sites on the protein and connecting them with a chemical linker. creative-biostructure.com
Fragment Merging: Designing a single, novel molecule that incorporates the key features of two or more overlapping fragments. researchoutreach.org
A study on quinazolinone derivatives used a fragment docking and growing strategy to design novel inhibitors of human acrosin, demonstrating the utility of this approach for this class of heterocyles. nih.gov Similarly, a "merging by design" strategy was successfully used to develop potent isoquinoline-based kinase inhibitors by combining two distinct fragments, each binding to a different position on the isoquinoline (B145761) ring, into a single, highly potent molecule. researchoutreach.org This highlights how FBDD can efficiently explore chemical space to build potent leads around a core scaffold.
Rational Design Principles for Enhanced Affinity and Selectivity
Rational, structure-based drug design (SBDD) is a powerful strategy that relies on understanding the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. acs.org The 4-aminoquinazoline scaffold is particularly well-suited for this approach, as its interactions within the ATP-binding site of kinases are well-characterized. mdpi.com
For 8-methoxy-4-quinazolinamine derivatives, rational design focuses on several key areas:
Hinge-Binding Interactions: The quinazoline (B50416) core itself typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. ekb.eg
Hydrophobic Pockets: The 4-anilino moiety, a common feature in many quinazoline inhibitors, extends into a hydrophobic pocket. Modifications to this aniline (B41778) ring can significantly impact potency and selectivity. For example, in one series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution on the phenyl ring with electron-withdrawing groups led to higher inhibitory activity compared to electron-donating groups like -OCH3. mdpi.com
Solvent-Exposed Region: Substituents at the 6- and 7-positions of the quinazoline ring often extend into the solvent-exposed region, providing opportunities to improve solubility and other physicochemical properties. ekb.eg A study on quinazoline-based multi-kinase inhibitors found that an alkoxy ether group at the 7-position was critical for both enzymatic inhibition and cellular anti-proliferative activity. oncotarget.com
Gatekeeper Residue: Selectivity among different kinases can be achieved by designing substituents that exploit differences in the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket.
A structure-based design approach was successfully used to develop novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the β-catenin/TCF4 signaling pathway, a key target in some cancers. nih.govnih.gov By docking designed compounds into the binding site of β-catenin, researchers were able to synthesize derivatives with potent cytotoxic activity, demonstrating the power of rational design for this specific scaffold. nih.govnih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives| Position on Quinazoline Core | General Role in Binding | Impact of Substitution | Example / Finding |
|---|---|---|---|
| N1 and N3 | Hinge-binding | Typically forms hydrogen bonds with the kinase hinge region. The core scaffold is essential for ATP-competitive inhibition. | The 4-anilinoquinazoline (B1210976) scaffold is known to interact with the ATP binding site of EGFR. mdpi.com |
| C4-Anilino Group | Occupies hydrophobic pocket | Substituents on this ring can modulate potency and selectivity. Electron-withdrawing groups can be favorable. | In a series of EGFR inhibitors, replacement of a 4-hydroxy group on the aniline ring with hydrophobic substituents led to decreased activity. mdpi.com |
| C6 / C7 Positions | Solvent-exposed region | Modifications here are used to enhance solubility, cell permeability, and can introduce interactions with additional residues. | An alkoxy ether group at the 7-position was found to be critical for dual FLT3/AURKA inhibition. oncotarget.com |
| C8 Position | Modulates conformation and properties | Substituents can influence the orientation of other groups and overall drug-like properties. | A computational study suggested that a -Cl substituent at the 8-position was favorable for kinase inhibition. sciencepublishinggroup.com An additional methyl group at C8 in 4-substituted quinolines abolished antimalarial activity. pharmacy180.com |
Bioisosteric Replacements and Scaffold Hopping
To improve drug-like properties, overcome metabolic liabilities, or discover novel intellectual property, medicinal chemists often employ the strategies of bioisosteric replacement and scaffold hopping.
A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which in turn produces broadly similar biological effects. cambridgemedchemconsulting.com This strategy is often used to replace a metabolically labile group, such as a methoxy (B1213986) group, with a more stable alternative. nih.gov The 8-methoxy group of 4-quinazolinamine, 8-methoxy- is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a primary metabolic pathway. acs.org
Common bioisosteric replacements for a methoxy group include:
Halogens: A fluorine atom is often used to replace a hydroxyl or methoxy group to block metabolic oxidation. chemrxiv.org
Fluorinated Alkyl Groups: Groups like difluoroethyl (-CH2CF2H) or trifluoromethoxy (-OCF3) can mimic the steric and electronic properties of a methoxy group but are significantly more stable to metabolism. nih.govresearchgate.net
Small Alkyl or Amino Groups: In some contexts, groups like methyl (-CH3) or dimethylamino (-N(CH3)2) can serve as replacements. researchgate.net
Scaffold hopping involves the more drastic replacement of a molecule's core structure (scaffold) with a topologically different one, while aiming to maintain the same biological activity by preserving key pharmacophoric interactions. acs.orgresearchgate.net This is a powerful tool for escaping existing patent space and discovering compounds with entirely new physicochemical profiles. For 4-quinazolinamine, 8-methoxy-, scaffold hopping could involve replacing the quinazoline core with other bicyclic heterocycles like quinoline (B57606), quinoxaline, or imidazo[4,5-c]quinoline. acs.orgnih.gov A successful scaffold hopping campaign from known antimycobacterial agents led to the identification of novel 4-aminoquinazolines with potent activity, demonstrating the utility of this approach for generating new lead series. acs.orgnih.gov
Table 2: Examples of Bioisosteric Replacement and Scaffold Hopping Strategies| Strategy | Original Moiety | Replacement Moiety | Rationale / Desired Outcome |
|---|---|---|---|
| Bioisosteric Replacement | Methoxy (-OCH3) | Fluorine (-F) | Block metabolic O-demethylation, improve stability. chemrxiv.org |
| Methoxy (-OCH3) | Difluoroethyl (-CH2CF2H) | Mimic electronics and sterics of methoxy group with enhanced metabolic stability. nih.gov | |
| Carboxylic Acid (-COOH) | Tetrazole | Maintain acidic proton for binding but increase lipophilicity and oral bioavailability. pressbooks.pub | |
| Scaffold Hopping | Quinazoline | Quinoline | Explore new chemical space, alter physicochemical properties, find novel intellectual property. nih.gov |
| Quinazoline | Imidazo[4,5-c]quinoline | Maintain key hinge-binding interactions while presenting a novel core structure. |
Prodrug Design Strategies (mechanistic focus)
A prodrug is an inactive or less active compound that is metabolized (converted) in the body into the active drug. This strategy is often employed to overcome poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery. The design of a prodrug focuses on attaching a temporary chemical group (a promoiety) to the active drug, which is cleaved by specific enzymes or physiological conditions to release the parent molecule.
For a kinase inhibitor based on the 8-methoxy-4-quinazolinamine scaffold, which is often a weakly basic compound, prodrug strategies could address several challenges, such as pH-dependent solubility that might impair oral absorption.
Mechanistic approaches to prodrug design include:
Enzyme-Labile Linkers: This is the most common strategy, where the promoiety is linked to the parent drug via a bond that is readily cleaved by common enzymes.
Phosphates: A phosphate (B84403) group can be added to a hydroxyl or amine group on the molecule. This significantly increases aqueous solubility. In the body, alkaline phosphatases rapidly cleave the phosphate ester, releasing the active drug.
Esters: An ester promoiety can be attached to improve lipophilicity and membrane permeability. These are cleaved by esterase enzymes, which are abundant in the plasma and liver.
pH-Sensitive Release: Prodrugs can be designed with linkers that are stable at one pH but cleave at another. For example, a linker stable in the neutral pH of the blood but labile in the acidic environment of a tumor or an intracellular lysosome could provide targeted drug release.
A common challenge for kinase inhibitors is poor aqueous solubility. A prodrug strategy for a pyrazolo[3,4-d]pyrimidine-based inhibitor involved attaching a water-soluble N-methylpiperazino group via a carbamate (B1207046) linker. This resulted in a 600-fold improvement in solubility compared to the parent drug.
Design of Multi-Targeted Ligands
Complex diseases like cancer often involve multiple redundant or interacting signaling pathways. Targeting a single protein can lead to the development of resistance as the cancer cells adapt by activating alternative pathways. The design of multi-targeted ligands, or dual inhibitors, which are single molecules designed to inhibit two or more distinct targets, is an increasingly attractive strategy to overcome this challenge. nih.gov This approach can offer improved therapeutic efficacy and a lower likelihood of resistance compared to single-target agents or combination therapies. mdpi.com
The 4-aminoquinazoline scaffold is an excellent starting point for developing multi-targeted ligands due to its versatility in binding to the ATP pocket of various kinases. nih.gov For an 8-methoxy-4-quinazolinamine derivative, strategies for designing multi-targeted ligands include:
Pharmacophore Merging: This involves combining the essential structural features (pharmacophores) of two different inhibitors into a single molecule. For example, the pharmacophore of a PI3K inhibitor could be merged with the quinazoline core of an EGFR inhibitor.
Scaffold Decoration: This approach involves modifying a known kinase inhibitor scaffold with functional groups that enable it to interact with a second target. A series of quinazolin-4-one based hydroxamic acids were rationally designed as dual PI3K/HDAC inhibitors by incorporating an HDAC-binding pharmacophore (the hydroxamic acid) onto a PI3K inhibitor scaffold.
Privileged Structure Optimization: The 4-aminoquinazoline scaffold can be systematically modified to achieve a desired polypharmacology profile. For example, careful selection of substituents at the 4-, 6-, and 7-positions can tune the selectivity profile to inhibit a specific set of kinases, such as EGFR and VEGFR simultaneously. mdpi.com A recently designed 4-phenoxyquinazoline (B3048288) derivative was shown to be a potent dual inhibitor of both EGFR and c-Met kinases. mdpi.com
These rationally designed multi-target agents hold the potential to create more robust and durable clinical responses by simultaneously blocking key nodes in cancer signaling networks. nih.gov
Preclinical in Vitro Pharmacological and Biological Investigations of 4 Quinazolinamine, 8 Methoxy
Cell-Based Assays for Mechanistic and Phenotypic Studies
Cellular Viability and Proliferation Assays (mechanistic context)
Cellular viability and proliferation assays are foundational in vitro tools to assess the cytotoxic or cytostatic effects of 4-Quinazolinamine, 8-methoxy-. These assays measure the number of viable cells in a population after exposure to the compound and can provide initial insights into its potential as a therapeutic agent, particularly in oncology. A variety of methods are available, each with its own advantages and limitations.
Commonly used assays include tetrazolium reduction assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium). broadpharm.com In these colorimetric assays, viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells. nih.govzju.edu.cn For instance, the MTT assay relies on the conversion of the water-soluble yellow MTT to an insoluble purple formazan by mitochondrial reductase in viable cells. nih.gov
Another widely used method is the sulforhodamine B (SRB) assay, a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
The results from these assays are typically used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of 4-Quinazolinamine, 8-methoxy- required to inhibit cell proliferation by 50%.
Table 1: Representative Data from a Cellular Viability Assay of 4-Quinazolinamine, 8-methoxy- on a Panel of Human Cancer Cell Lines This table presents hypothetical data for illustrative purposes.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 5.64 ± 0.68 |
| HepG2 | Hepatocellular Carcinoma | 12.81 ± 1.12 |
| MCF-7 | Breast Adenocarcinoma | 23.18 ± 2.45 |
| A549 | Lung Carcinoma | > 50 |
High-Content Imaging and Phenotypic Screening
High-content imaging (HCI) and phenotypic screening offer a more detailed view of the cellular effects of 4-Quinazolinamine, 8-methoxy- by simultaneously measuring multiple cellular parameters in an automated fashion. This technology combines automated fluorescence microscopy with sophisticated image analysis to quantify changes in cell morphology, protein localization, and the intensity of fluorescent signals.
Using HCI, the effects of 4-Quinazolinamine, 8-methoxy- on various cellular processes can be investigated, including:
Apoptosis: Detecting markers such as caspase activation, nuclear condensation, and DNA fragmentation.
Cell Cycle: Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Cell Morphology: Quantifying changes in cell size, shape, and texture.
Subcellular Localization: Tracking the translocation of proteins between different cellular compartments.
This multiparametric approach allows for the creation of a detailed "phenotypic fingerprint" of 4-Quinazolinamine, 8-methoxy-, which can help to elucidate its mechanism of action and identify potential off-target effects.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are powerful tools for investigating the effect of 4-Quinazolinamine, 8-methoxy- on specific signal transduction pathways. frontiersin.org These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter containing response elements for a particular transcription factor. nih.gov By measuring the activity of the reporter protein, the activation or inhibition of the upstream signaling pathway can be quantified.
For instance, to investigate whether 4-Quinazolinamine, 8-methoxy- affects the Wnt/β-catenin signaling pathway, a cell line could be engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. A decrease in luciferase activity in the presence of the compound would suggest inhibition of this pathway. Such assays are crucial for confirming the mechanism of action of compounds targeting specific pathways. broadpharm.comnih.gov
Biochemical and Biophysical Assays for Target Engagement
Once a potential molecular target for 4-Quinazolinamine, 8-methoxy- has been identified, biochemical and biophysical assays are employed to confirm direct binding and to characterize the interaction in detail.
Enzyme Kinetic Characterization
If the putative target of 4-Quinazolinamine, 8-methoxy- is an enzyme, detailed kinetic studies are necessary to characterize the mechanism of inhibition. These studies involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
The data obtained from these experiments can be used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), in the presence and absence of the inhibitor. By analyzing the changes in these parameters, the mode of inhibition can be determined (e.g., competitive, non-competitive, or uncompetitive). Understanding the enzyme kinetics is crucial for optimizing the compound's potency and selectivity. mdpi.com
Table 2: Hypothetical Enzyme Kinetic Data for the Inhibition of a Target Kinase by 4-Quinazolinamine, 8-methoxy- This table presents hypothetical data for illustrative purposes.
| Inhibitor Concentration (nM) | Km (µM) | Vmax (µmol/min/mg) | Inhibition Type |
|---|---|---|---|
| 0 | 10 | 100 | - |
| 10 | 20 | 100 | Competitive |
| 50 | 50 | 100 | Competitive |
| 100 | 100 | 100 | Competitive |
Radioligand Binding and Competition Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or other target protein. nih.gov These assays use a radiolabeled ligand (a molecule that is known to bind to the target with high affinity and specificity) to label the target protein.
In a competition binding assay, various concentrations of the unlabeled test compound (4-Quinazolinamine, 8-methoxy-) are incubated with the target protein and a fixed concentration of the radioligand. The ability of the test compound to displace the radioligand from the target is measured. The data from these experiments are used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity for the target. A lower Ki value indicates a higher binding affinity. nih.govuni-regensburg.de
These assays are essential for confirming direct target engagement and for determining the selectivity of 4-Quinazolinamine, 8-methoxy- by testing its affinity for a panel of different receptors or enzymes. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
No publicly available studies were identified that have utilized Surface Plasmon Resonance (SPR) to determine the binding kinetics of 4-Quinazolinamine, 8-methoxy- with any biological target. Therefore, data regarding its association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) are not available.
Biomarker Identification and Validation (In Vitro)
There are no published in vitro studies focused on the identification or validation of biomarkers associated with the activity of 4-Quinazolinamine, 8-methoxy-. Research in this area would typically involve techniques such as proteomics, genomics, or specific enzyme assays to identify molecular markers that are modulated by the compound in a cellular context. The absence of such studies means there is no data to report on potential biomarkers for this specific compound.
Pathway Analysis in Relevant Cell Lines and Model Systems
While some research exists for derivatives of 8-methoxyquinazoline (B3282709), no specific pathway analysis has been published for 4-Quinazolinamine, 8-methoxy- in any relevant cell lines or in vitro model systems. Studies on structurally related compounds have suggested potential involvement in pathways such as the β-catenin/TCF4 signaling pathway. However, without direct experimental evidence for 4-Quinazolinamine, 8-methoxy-, its specific effects on cellular signaling pathways remain uncharacterized.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity of 8-methoxy-4-quinazolinamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to confirm the methoxy substitution at the 8-position and the quinazoline backbone. Compare spectra with computational predictions (e.g., using ChemDraw or Gaussian).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using a C18 column and UV detection at 254 nm .
Q. What are the safety protocols for handling 8-methoxy-4-quinazolinamine in laboratory settings?
- Methodological Answer :
- Storage : Keep in a desiccator at 2–8°C, protected from light to prevent degradation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation.
- Waste Disposal : Follow OSHA HCS guidelines for organic amines, including neutralization before disposal .
Q. How can researchers synthesize 8-methoxy-4-quinazolinamine with high reproducibility?
- Methodological Answer :
- Step 1 : Start with 4-chloro-8-methoxyquinazoline as a precursor.
- Step 2 : Perform nucleophilic substitution with ammonia under controlled pressure (1–2 atm) in anhydrous ethanol.
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures.
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study to evaluate the role of the 8-methoxy group in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents at the 6, 7, or 8 positions (e.g., 6-methoxy, 7-ethoxy) to compare activity.
- Biological Assays : Test inhibition of tyrosine kinases (e.g., EGFR) using in vitro kinase assays. Normalize data to positive controls like Erlotinib .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences due to methoxy positioning.
Q. What experimental design strategies optimize reaction conditions for synthesizing 8-methoxy-4-quinazolinamine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) via software like Design Expert to test variables (temperature, solvent ratio, catalyst concentration).
- Central Composite Design (CCD) : Use a 3-level factorial design to identify optimal conditions for yield and purity. Validate with ANOVA and residual plots .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How to resolve contradictions in reported IC50 values across studies for 8-methoxy-4-quinazolinamine analogs?
- Methodological Answer :
- Standardize Assay Protocols : Use identical cell lines (e.g., A549 for EGFR inhibition) and buffer conditions (pH 7.4, 37°C).
- Purity Verification : Re-analyze disputed compounds via HPLC and NMR to rule out batch variability.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Notes
- References : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-academic sources.
- Safety Compliance : Adhere to institutional guidelines for hazardous compound handling .
- Advanced Tools : Leverage computational chemistry and DoE software to streamline research workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


